molecular formula C17H13NO5 B2759221 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 351996-94-6

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2759221
CAS RN: 351996-94-6
M. Wt: 311.293
InChI Key: JVIJCICMASYNLD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzene ring structure due to the presence of the term “benzyl” in its name . The “methoxy” group indicates the presence of a methoxy functional group (–O–CH3), and “carboxylic acid” suggests the presence of a carboxylic acid functional group (–COOH) .


Synthesis Analysis

The synthesis of such complex organic molecules typically involves multiple steps and various types of chemical reactions . The exact synthesis process would depend on the specific structure of the molecule .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzene ring (from “benzyl”), a methoxy group (–O–CH3, from “methoxy”), and a carboxylic acid group (–COOH, from “carboxylic acid”) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties might include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Esterification Techniques The spontaneous formation of 4-methoxybenzyl (PMB) esters demonstrates an efficient method for esterifying carboxylic acids, including those that are sterically hindered. This process, requiring no acid catalyst, is particularly useful for complex or sensitive substrates, indicating its potential in synthesizing esters of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid for research and development applications (Shah, Russo, Howard, & Chisholm, 2014).

Activation of Carboxylic Acids The selective activation of primary carboxylic acids using electron-rich triarylbismuthanes to couple with amines and alcohols under neutral conditions presents an innovative approach. This method's compatibility with 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid could facilitate the synthesis of novel amides and esters, expanding its application scope in medicinal chemistry and drug development (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).

Antioxidant Properties and Organic Synthesis The synthesis of structurally diverse compounds featuring methoxy groups demonstrates significant antioxidant activity, underscoring the functional importance of methoxybenzyl derivatives in designing new therapeutic agents. This research suggests potential applications of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid in developing antioxidants, which could have implications for disease prevention and treatment (Naik, Kumar, & Rangaswamy, 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions when handling organic compounds include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIJCICMASYNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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